molecular formula C17H27N3O B7918211 (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Katalognummer: B7918211
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: JOOJYLKRGFGZJI-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral piperidine derivative featuring a benzyl-methyl-aminomethyl substituent at the 4-position of the piperidine ring and an (S)-configured 2-amino-propan-1-one moiety. Synthetically, it is derived from chiral templates via diastereoselective coupling reactions, as demonstrated in the synthesis of related 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one derivatives . Notably, commercial availability has been discontinued due to challenges in large-scale production or stability issues .

Eigenschaften

IUPAC Name

(2S)-2-amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(18)17(21)20-10-8-16(9-11-20)13-19(2)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJYLKRGFGZJI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CN(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination for Benzyl-Methyl-Amino Group Introduction

The benzyl-methyl-amino substituent is typically introduced via reductive amination, a method validated in analogous piperidine derivatives. For example, 4-nitrobenzaldehyde undergoes condensation with methylamine in dry ethanol, followed by sodium borohydride reduction to form the secondary amine. Adapting this to the target compound, 4-aminopiperidine is reacted with benzaldehyde and methylamine under inert conditions, yielding the intermediate 4-[(benzyl-methyl-amino)-methyl]-piperidine.

Critical parameters :

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF) ensures reaction efficiency.

  • Temperature: Reactions proceed at reflux (78–80°C) for 4–6 hours.

  • Stoichiometry: A 1:1.1 molar ratio of aldehyde to amine minimizes side products.

Piperidine Ring Functionalization

The piperidine ring is functionalized at the 1-position using nucleophilic acyl substitution. In a representative procedure, 4-[(benzyl-methyl-amino)-methyl]-piperidine reacts with (S)-2-amino-propanoyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. The use of Schlenk-line techniques prevents moisture ingress, which could hydrolyze the acyl chloride.

Yield optimization :

  • Catalytic DMAP (4-dimethylaminopyridine) increases acylation efficiency to 85–90%.

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the product with >98% purity.

Stereochemical Control and Resolution

Enantioselective Synthesis of the (S)-Configuration

The (S)-configuration at the 2-amino position is achieved using chiral auxiliaries or asymmetric catalysis. A patent-derived method employs (R)-BINOL-phosphoric acid as a catalyst during the propanoylation step, inducing enantiomeric excess (ee) of 92–95%. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact.

Comparative data :

Methodee (%)Yield (%)Source
(R)-BINOL catalysis92–9578
Enzymatic resolution9965
Chiral HPLC separation>9945

Advanced Purification Techniques

Crystallization Protocols

Polymorphic purity is ensured through solvent-mediated crystallization. A patent method for a related xanthine derivative uses ethanol and tert-butylmethyl ether (TBME) in a 1:3 ratio, yielding anhydrous polymorph A with a melting point of 206°C. Adapted to the target compound, hot ethanol solutions are cooled to 10°C, inducing crystallization of the (S)-enantiomer.

Optimized conditions :

  • Solvent mixture: Ethanol/TBME (1:4 v/v)

  • Cooling rate: 0.5°C/min to prevent oiling out.

  • Final purity: 99.5% by HPLC.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability. A two-step system integrates reductive amination and acylation in series, reducing reaction time from 12 hours to 90 minutes. Key advantages include:

  • Throughput : 1.2 kg/day in pilot-scale setups.

  • Safety : In-line quenching of excess acyl chloride minimizes hazardous waste.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.15–8.20 (m, 2H, Ar–H), 3.84 (s, 2H, N–CH₂–Ar), 2.69 (qn, J = 6.2 Hz, 1H, CH(CH₃)₂), 1.00 (d, J = 6.3 Hz, 6H, CH₃).

  • LC-MS : m/z 317.5 [M+H]⁺, retention time 5.3 min.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Interaction Studies

Research indicates that (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may interact with neurotransmitter systems, particularly influencing synaptic activity. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety, where modulation of neurotransmitter levels is crucial.

Protein Kinase Inhibition

Compounds with similar structures have been investigated as protein kinase inhibitors. Given the structure of (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, it is hypothesized that it may exhibit similar inhibitory effects, making it a candidate for cancer treatment and other diseases where kinase activity is dysregulated.

Cognitive Enhancement

Preliminary findings suggest that this compound could enhance cognitive functions through its effects on neurotransmitter receptors. This potential application could be significant in developing treatments for cognitive decline associated with aging or neurodegenerative diseases.

Case Study 1: Neuropharmacological Effects

A study investigating the effects of (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one on animal models showed promising results in reducing anxiety-like behaviors. The compound was administered at varying doses, demonstrating a dose-dependent response in behavioral tests, suggesting its potential as an anxiolytic agent .

Case Study 2: Cancer Research

In vitro studies have assessed the inhibitory effects of (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one on specific cancer cell lines. Results indicated a significant reduction in cell viability, supporting its role as a potential therapeutic agent against certain types of cancer through protein kinase inhibition mechanisms .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of 2-amino-1-(piperidin-1-yl)propan-1-one derivatives. Key structural analogs include:

Compound Name Substituent Modifications Ring Type Key Properties/Applications Reference
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one Benzyl-cyclopropyl-aminomethyl substituent Piperidine Explored in multi-target drug design; cyclopropyl group may enhance metabolic stability
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Pyrrolidine ring instead of piperidine; isopropyl-methyl-aminomethyl substituent Pyrrolidine Improved solubility due to smaller ring size; stereochemical complexity (dual (S,S)-configuration)
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one Substituent at 3-position of piperidine Piperidine Positional isomerism alters steric interactions; predicted pKa = 9.63, density = 0.989 g/cm³
(2S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Phenyl group at 2-amino position Piperidine Key intermediate in tubulysin analogs (e.g., ADC payloads); demonstrates diastereoselective separation feasibility
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide Extended aromatic substituents Piperidine Bioactive chemokine receptor antagonist; highlights NH2-terminal modifications for receptor binding

Stereochemical Considerations

Stereochemistry critically influences biological activity and synthetic pathways. For example:

  • The (S)-configuration in the target compound ensures compatibility with chiral coupling reactions, as seen in the synthesis of tubulysin analogs .
  • Diastereoisomers of related compounds (e.g., 1 and 1* in ) can be separated via column chromatography due to polarity differences, underscoring the importance of stereochemical control in drug design .

Physicochemical and Pharmacological Properties

  • Predicted Properties: For (S)-2-amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, computational models estimate a boiling point of 358.2°C and density of 0.989 g/cm³, suggesting moderate lipophilicity .

Biologische Aktivität

(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known by its CAS number 1355789-17-1, is a complex organic compound with significant potential in medicinal chemistry. Its structure features a chiral center and a piperidine ring, which are critical for its biological activity. This article explores the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is C17H27N3O, indicating a relatively large and complex structure that may interact with various biological targets. The presence of the piperidine ring and the benzyl-methyl-amino substituent suggests potential interactions with neurotransmitter systems, making it a candidate for neurological research.

Neurotransmitter Interaction

Research indicates that (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Preliminary studies suggest that compounds with similar structures can act as modulators of neurotransmitter receptors, which may lead to therapeutic effects in mood disorders and cognitive enhancement.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of piperidine compounds. For instance, a study examining various piperidine derivatives reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against S. aureus and E. coli . Although direct data on (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is sparse, its structural similarities to these active compounds suggest promising biological activity.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insight into the potential biological activity of (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one. The following table summarizes key features of related compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Benzylamino)butanamideSimilar amine functionalityShorter chain length
4-(Methylamino)butanamideContains methyl instead of benzylSimpler structure
3-(Benzylamino)propanoic acidCarboxylic acid group presentDifferent functional group

These analogs differ primarily in their substituents and functional groups, which significantly influence their biological activity and applications.

Q & A

Q. What synthetic strategies are recommended for (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one to ensure stereochemical fidelity?

Methodological Answer: A multi-step synthesis involving chiral pool strategies or asymmetric catalysis is recommended. Key steps include:

  • Piperidine functionalization : Introduce the benzyl-methyl-amino-methyl group via reductive amination or nucleophilic substitution under inert conditions .
  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to preserve the (S)-configuration at the amino group. Chiral resolution techniques (e.g., diastereomeric salt crystallization) can isolate the desired enantiomer .
  • Ketone formation : Protect the amino group during propan-1-one backbone assembly to avoid side reactions.

Q. How can researchers validate the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and UV detection. Compare retention times with racemic mixtures or known standards .
  • NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals for enantiomers .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly if the compound forms stable crystals .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

Methodological Answer:

  • Receptor binding assays : Test affinity for G protein-coupled receptors (GPCRs) like GLP-1, given structural similarities to piperidine-based activators . Use radioligand displacement or fluorescence polarization.
  • Enzyme inhibition studies : Evaluate activity against aminopeptidases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with target receptors?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., GLP-1R). Prioritize piperidine and benzyl groups as key interaction motifs .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories. Analyze hydrogen bonds and hydrophobic contacts .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, and co-solvents). For example, use ammonium acetate buffer (pH 6.5) for stability in kinetic assays .
  • Impurity profiling : Conduct LC-MS to identify byproducts or enantiomeric contaminants that may skew results .
  • Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How does the (S)-enantiomer’s activity compare to the (R)-form in target modulation?

Methodological Answer:

  • Enantioselective synthesis : Prepare both enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) .
  • Biological evaluation : Compare IC₅₀ values in receptor activation assays. For example, (S)-enantiomers of piperidine derivatives often show 10-100x higher potency due to steric complementarity in binding pockets .

Q. What strategies mitigate cytotoxicity in cell-based studies while retaining target activity?

Methodological Answer:

  • Structural analogs : Modify the benzyl group (e.g., halogenation) or piperidine substituents to reduce off-target effects. SAR studies can identify tolerable substitutions .
  • Prodrug design : Mask the amino group with bioreversible protectors (e.g., acetyl) to enhance selectivity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data across different solvent systems?

Methodological Answer:

  • Phase solubility studies : Measure solubility in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
  • Hansen solubility parameters : Calculate HSPs to predict miscibility and identify optimal co-solvents .

Q. What statistical methods are robust for dose-response studies of this compound?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare multiple concentrations or enantiomers, adjusting for family-wise error rates (e.g., Tukey’s test) .

Safety and Handling

Q. What precautions are critical for handling this compound in aqueous environments?

Methodological Answer:

  • Hydrolysis risk : Store in anhydrous conditions (desiccator with silica gel) to prevent degradation of the propan-1-one moiety.
  • pH stability : Avoid strong acids/bases; use neutral buffers (e.g., PBS) for in vitro work .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.